molecular formula C20H12Cl3N3OS B7730788 MFCD02979391

MFCD02979391

Cat. No.: B7730788
M. Wt: 448.7 g/mol
InChI Key: WEBPWWWABYQIFX-VGOFMYFVSA-N
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Description

Based on analogous MDL entries (e.g., MFCD11044885, MFCD13195646), MFCD02979391 likely exhibits a molecular framework involving nitrogen-containing rings, such as pyrazines, triazines, or pyridines, with chlorine or bromine substituents .

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-2-cyano-N-[5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl3N3OS/c21-15-4-1-12(2-5-15)7-14(10-24)19(27)26-20-25-11-16(28-20)8-13-3-6-17(22)18(23)9-13/h1-7,9,11H,8H2,(H,25,26,27)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBPWWWABYQIFX-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC(=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC(=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02979391 involves several steps, each requiring precise conditions to ensure the desired product is obtained. The synthetic route typically starts with the selection of appropriate starting materials, which undergo a series of chemical reactions such as condensation, cyclization, or substitution. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same fundamental reactions as in the laboratory but is optimized for efficiency and cost-effectiveness. Industrial production also incorporates advanced purification techniques such as distillation, crystallization, and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

MFCD02979391 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: In this reaction, one functional group in the molecule is replaced by another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound are typically carried out under controlled conditions, with specific reagents chosen based on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of solvents like ether or tetrahydrofuran.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

MFCD02979391 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent or intermediate in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Researchers investigate its therapeutic potential and pharmacological properties.

    Industry: this compound is utilized in the production of materials, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of MFCD02979391 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The pathways involved can vary depending on the context, but they often include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Property MFCD02979391 (Inferred) CAS 918538-05-3 CAS 905306-69-6 CAS 56469-02-4
Molecular Formula C₆H₃Cl₂N₃ (hypothesized) C₆H₃Cl₂N₃ C₇H₁₀N₂O C₉H₉NO₂
Molecular Weight (g/mol) ~188 (estimated) 188.01 138.17 163.17
Solubility (mg/mL) 0.2–0.3 (polar solvents) 0.24 (ESOL) 4.56 (ESOL) 0.687 (ESOL)
Log S (ESOL) -2.5 to -3.0 -2.99 -2.47 -2.63
Bioavailability Score 0.5–0.6 0.55 0.55 0.55
Hazard Statements H315-H319-H335 H315-H319-H335 H315-H319-H335 H302

Key Observations :

  • Halogenated compounds (e.g., CAS 918538-05-3) exhibit lower solubility due to increased hydrophobicity compared to oxygenated analogs (CAS 56469-02-4) .
  • Shared hazard profiles (H315-H319-H335) indicate skin/eye irritation risks, necessitating stringent handling protocols .

Key Observations :

  • Halogenated triazine derivatives (e.g., CAS 918538-05-3) require harsh conditions (reflux, prolonged reaction times), resulting in lower yields (30%) compared to amine-coupled analogs (69–86%) .
  • HATU-mediated synthesis (CAS 905306-69-6) offers higher efficiency under mild conditions, highlighting the advantage of coupling reagents in heterocyclic chemistry .

Key Observations :

  • CAS 56469-02-4 triggers a Brenk alert (1.0), indicating possible promiscuity in biological assays, necessitating further selectivity studies .
  • Halogenated triazines (CAS 918538-05-3) lack CYP inhibition, reducing drug-drug interaction risks .

Research Findings and Implications

Structural-Activity Relationships : Chlorine substitution enhances metabolic stability but reduces solubility, whereas methoxy groups (CAS 905306-69-6) improve solubility without compromising activity .

Synthetic Optimization : Transitioning from traditional cyclocondensation (30% yield) to coupling reagent-assisted methods (69–86% yield) significantly improves efficiency .

Safety Profiles : Universal H315-H319-H335 warnings mandate rigorous personal protective equipment (PPE) during synthesis and handling .

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